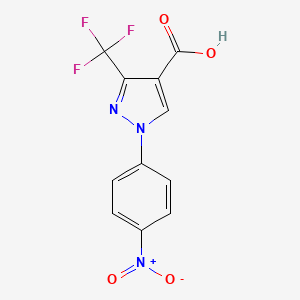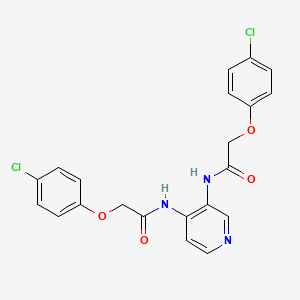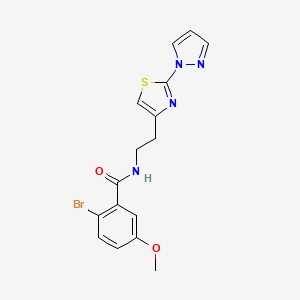
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTPC and has a molecular formula of C11H6F3N3O4. In
作用機序
The mechanism of action of NTPC is not fully understood. However, studies have shown that NTPC inhibits the activity of certain enzymes that are involved in cell proliferation and apoptosis. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
NTPC has been shown to have several biochemical and physiological effects. In vitro studies have shown that NTPC inhibits the activity of certain enzymes that are involved in cell proliferation and apoptosis. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of NTPC is its potential applications in cancer research. NTPC has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
However, there are also some limitations to the use of NTPC in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, NTPC has not been extensively studied in vivo, making it difficult to determine its potential applications in humans.
将来の方向性
There are several future directions for the study of NTPC. One of the main directions is the investigation of its potential applications in cancer research. Further studies are needed to determine the efficacy of NTPC in vivo and its potential side effects. Additionally, studies are needed to determine the optimal dosage and administration of NTPC for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of NTPC involves the reaction between 4-nitrophenylhydrazine and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a catalyst. NTPC has been extensively studied for its potential applications in cancer research and has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its potential applications in humans and its optimal dosage and administration.
合成法
The synthesis of NTPC involves the reaction between 4-nitrophenylhydrazine and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a catalyst. The reaction takes place at a temperature of 100-110°C for several hours, resulting in the formation of NTPC. This synthesis method has been optimized and can produce high yields of NTPC with high purity.
科学的研究の応用
NTPC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. NTPC has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)9-8(10(18)19)5-16(15-9)6-1-3-7(4-2-6)17(20)21/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWDXRFGGHPGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)

![1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2972507.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)





![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

